An In-depth Technical Guide to the Basic Properties of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
An In-depth Technical Guide to the Basic Properties of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, a heterocyclic compound primarily known as a reference impurity for the anticonvulsant drug Clonazepam.[1] We will dissect the molecular architecture to identify the primary basic center and evaluate the profound influence of its substituent groups—nitro, chloro, and the quinolinone core—on its basicity. This guide synthesizes theoretical principles with practical, field-proven experimental protocols for the characterization of its acid-base properties, offering researchers and drug development professionals a foundational understanding of its behavior in chemical and biological systems.
Introduction and Significance
The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific compound, 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, is formally identified as an impurity of Clonazepam, designated as Clonazepam Related Compound A or Impurity B.[1][2] While not an intended therapeutic agent itself, its characterization is critical for quality control in the pharmaceutical industry.[1] Furthermore, understanding the physicochemical properties of such analogs, particularly basicity (pKa), is paramount. Basicity governs fundamental aspects of a molecule's behavior, including aqueous solubility, membrane permeability, receptor interaction, and overall pharmacokinetic profile, making this analysis essential for analog design and development.[1][3]
Molecular Structure and Physicochemical Properties
A molecule's properties are intrinsically linked to its structure. A detailed examination of the functional groups and overall architecture of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is the first step in understanding its basicity.
Chemical Identity
The compound has the molecular formula C₁₅H₁₀ClN₃O₃ and a molecular weight of approximately 315.71 g/mol .[1][4]
| Identifier | Value | Source |
| IUPAC Name | 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one | [4][5] |
| CAS Number | 55198-89-5 | [4] |
| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [1][6] |
| Molecular Weight | 315.71 g/mol | [1] |
| InChI Key | GYAWOVGCEQLWHW-UHFFFAOYSA-N | [1][6] |
| Synonyms | Clonazepam Impurity B; USP Clonazepam Related Impurity A | [1][2] |
Structural Analysis
The molecule consists of a quinolin-2(1H)-one core, which is a bicyclic aromatic system containing a lactam (a cyclic amide). Key substitutions dramatically influence its electronic properties:
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3-Amino Group (-NH₂): A primary aromatic amine. This group contains a lone pair of electrons on the nitrogen atom and is the principal basic center of the molecule.
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4-(2-chlorophenyl) Group: A phenyl ring with a chlorine atom at the ortho position. This bulky group introduces steric hindrance and has electron-withdrawing inductive effects.
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6-Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly influences the electron density of the entire quinoline ring system through both inductive and resonance effects.
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2(1H)-one Carbonyl Group (C=O): The nitrogen at position 1 is part of a lactam. Its lone pair is delocalized into the adjacent carbonyl group, rendering it essentially non-basic.
Deep Dive into Basic Properties
The basicity of this molecule is almost exclusively determined by the availability of the lone pair of electrons on the nitrogen of the 3-amino group. The ability of this amine to accept a proton (H⁺) is severely attenuated by the cumulative electronic effects of the other substituents.
Identification of the Basic Center
The primary amine at the C3 position is the sole functional group with appreciable basicity. Protonation occurs at this site, forming a substituted anilinium ion. The lactam nitrogen at position 1 is non-basic due to the delocalization of its lone pair into the adjacent carbonyl, a classic characteristic of amides.
The Overwhelming Influence of Electron-Withdrawing Groups
The basicity of an aromatic amine is a delicate balance of electronic effects. For 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, the balance is heavily skewed towards reduced basicity.
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The Nitro Group (-NO₂): As a potent deactivating group, the nitro substituent at the C6 position drastically reduces the electron density across the aromatic system. Through resonance, it pulls electron density away from the C3 position, destabilizing the positive charge that would form upon protonation of the amino group. This effect significantly lowers the pKa, making the amine a much weaker base than unsubstituted 3-aminoquinoline.
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The Quinolinone Core: The inherent aromatic system and the conjugated carbonyl group also act to delocalize the amino lone pair, reducing its availability for protonation.[7] This is analogous to how aniline (pKaH 4.6) is substantially less basic than cyclohexylamine (pKaH 11.2), where the lone pair is localized on an sp³-hybridized nitrogen.[7]
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The 2-Chlorophenyl Group: The chlorine atom is an electron-withdrawing group through induction. Although its effect is less pronounced than the nitro group due to its location on a separate ring, it contributes to the overall electron-deficient nature of the molecule, further decreasing the basicity of the amino group.
The combined effect of these features makes 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one a very weak base.
Caption: Factors reducing the basicity of the 3-amino group.
Predicted pKa and Solubility Implications
While no experimental pKa value for this specific molecule is readily available in the literature, we can make an expert estimation based on analogous structures. The pKa of 3-aminoquinoline is approximately 5.0.[8] The addition of a powerful electron-withdrawing nitro group is expected to lower this value by 2-3 pKa units. Therefore, the pKa of the conjugate acid of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is predicted to be in the range of 1.5 to 2.5 .
This low basicity has significant consequences for its solubility. The compound will be predominantly in its neutral, non-ionized form in all but the most acidic aqueous environments (pH < 2). This contributes to its limited aqueous solubility.[1]
Experimental Protocols for Characterization
To validate the theoretical analysis, specific experimental protocols are required. The following outlines a standard, self-validating workflow for determining the pKa of this compound.
Synthesis Overview
The synthesis of this compound is a multi-step process.[1] A typical route involves the cyclization of appropriate aniline and carboxylic acid derivatives to form the quinoline backbone, followed by nitration to introduce the nitro group.[1] The reactivity of the amino and nitro groups, as well as the chlorine atom, allows for further synthetic modifications if desired.[1]
Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is ideal for compounds with a chromophore whose absorbance spectrum changes with protonation state. Given the extensive aromatic system, this molecule is an excellent candidate.
Objective: To determine the pKa of the 3-amino group by measuring pH-dependent changes in the UV-Vis absorbance spectrum.
Materials:
-
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one reference standard
-
Methanol or DMSO (for stock solution)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 1.0 to 7.0
-
Concentrated HCl and NaOH for pH adjustment
-
Calibrated pH meter
-
Dual-beam UV-Vis spectrophotometer and quartz cuvettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in methanol or DMSO to ensure complete dissolution.
-
Working Solution Preparation: For each buffer, prepare a working solution by adding a small, fixed volume of the stock solution to a known volume of buffer. The final organic solvent concentration should be kept low (<1%) to minimize its effect on pH.
-
pH Measurement: Accurately measure the pH of each final working solution.
-
Spectrophotometric Analysis:
-
Scan each solution across a relevant UV-Vis range (e.g., 200-500 nm) using the corresponding buffer as a blank.
-
Identify the wavelength(s) of maximum absorbance difference (λ_max) between the fully protonated (low pH) and neutral (high pH) forms.
-
-
Data Analysis:
-
Plot absorbance at the chosen λ_max versus pH.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_M)] Where A is the absorbance at a given pH, A_I is the absorbance of the ionized species (low pH plateau), and A_M is the absorbance of the molecular species (high pH plateau).
-
Caption: Experimental workflow for pKa determination.
Implications in Drug Development and Quality Control
As a known impurity of Clonazepam, the primary application of this compound is as a reference standard for quality control labs to identify and quantify its presence in the final drug product.[1] Its weak basicity and resulting low solubility mean that during formulation or in physiological fluids, it is unlikely to be solubilized or absorbed efficiently. While it has been noted to possess some anticonvulsant properties, its poor physicochemical profile would likely make it a challenging candidate for further development without significant structural modification.[1] The molecule serves as a valuable starting point for structural analogue design, where modifying its functional groups could alter biological activity and pharmacokinetics.[1]
Conclusion
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is a molecule whose basic properties are dominated by powerful electron-withdrawing effects. The primary basic center, the 3-amino group, is significantly deactivated by the cumulative resonance and inductive effects of the 6-nitro group and the quinolinone core. This results in a very weak base with a predicted pKa in the 1.5-2.5 range, leading to poor aqueous solubility at physiological pH. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, which are essential for its role as a pharmaceutical impurity standard and for informing the design of future quinolinone-based therapeutic agents.
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